molecular formula C14H18N2O2 B14002008 2-Butyl-4-methyl-3-oxo-5-phenyl-1H-3lambda~5~-imidazol-1-ol CAS No. 58099-81-3

2-Butyl-4-methyl-3-oxo-5-phenyl-1H-3lambda~5~-imidazol-1-ol

Cat. No.: B14002008
CAS No.: 58099-81-3
M. Wt: 246.30 g/mol
InChI Key: CAIORSUOYPRKLB-UHFFFAOYSA-N
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Description

2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, with its specific substituents, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method is the Debus-Radiszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxido group, leading to different functionalized imidazole derivatives.

    Substitution: The phenyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.

Scientific Research Applications

2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole involves its interaction with specific molecular targets. The oxido group and the imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Uniqueness: 2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole stands out due to its specific substituents, which confer unique chemical and biological properties

Properties

CAS No.

58099-81-3

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

2-butyl-1-hydroxy-4-methyl-3-oxido-5-phenylimidazol-3-ium

InChI

InChI=1S/C14H18N2O2/c1-3-4-10-13-15(17)11(2)14(16(13)18)12-8-6-5-7-9-12/h5-9,18H,3-4,10H2,1-2H3

InChI Key

CAIORSUOYPRKLB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=[N+](C(=C(N1O)C2=CC=CC=C2)C)[O-]

Origin of Product

United States

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